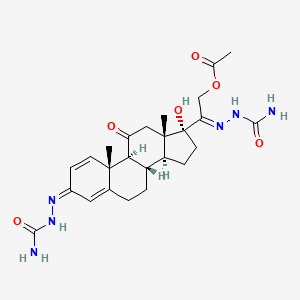

3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate

Description

3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate (CAS 115097-56-8) is a structurally modified glucocorticoid derivative. Its molecular formula is C25H34N6O6, with a molecular weight of 514.57 g/mol . The compound features:

- Disemicarbazone groups at positions 3 and 20.

- An acetyloxy group at position 21.

- A Δ1,4-diene backbone, common to synthetic glucocorticoids.

It is primarily used as a reference standard in analytical method development, quality control, and regulatory submissions (e.g., ANDA/NDA) for prednisone manufacturing . Its synthesis involves semicarbazide modifications to a glucocorticoid core, as detailed in pharmacopeial processes .

Properties

Molecular Formula |

C25H34N6O6 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

[(2E)-2-(carbamoylhydrazinylidene)-2-[(3Z,8S,9S,10R,13S,14S,17R)-3-(carbamoylhydrazinylidene)-17-hydroxy-10,13-dimethyl-11-oxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |

InChI |

InChI=1S/C25H34N6O6/c1-13(32)37-12-19(29-31-22(27)35)25(36)9-7-17-16-5-4-14-10-15(28-30-21(26)34)6-8-23(14,2)20(16)18(33)11-24(17,25)3/h6,8,10,16-17,20,36H,4-5,7,9,11-12H2,1-3H3,(H3,26,30,34)(H3,27,31,35)/b28-15-,29-19+/t16-,17-,20+,23-,24-,25-/m0/s1 |

InChI Key |

ALYWZZZFYLAFEN-NPHVWVTMSA-N |

Isomeric SMILES |

CC(=O)OC/C(=N\NC(=O)N)/[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=C/C(=N\NC(=O)N)/C=C[C@]34C)C)O |

Canonical SMILES |

CC(=O)OCC(=NNC(=O)N)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=NNC(=O)N)C=CC34C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate involves multiple steps, starting from the parent compound, prednisolone. The key steps include the formation of the disemicarbazone moiety and the acetylation of the hydroxyl group at the 21st position. The reaction conditions typically involve the use of hydrazine derivatives and acetic anhydride under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound follows cGMP (current Good Manufacturing Practice) guidelines to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments with stringent control over reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions

3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.

Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.

Mechanism of Action

The mechanism of action of 3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The compound’s effects are mediated through various molecular targets and pathways, including the NF-κB and MAPK signaling pathways.

Comparison with Similar Compounds

Structural and Functional Differences

Prednisone (CAS 53-03-2)

- Core structure : 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione.

- Molecular weight : 358.43 g/mol .

- Key differences :

- Lacks disemicarbazone groups.

- Contains a 3,11-diketone system instead of semicarbazone modifications.

- Pharmacological role: Active glucocorticoid used therapeutically for immunosuppression and inflammation .

Prednisone 21-Acetate (CAS 125-10-0)

- Structure : 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate.

- Molecular weight : 400.51 g/mol .

- Retains the Δ1,4-diene backbone and 3,11-diketone system.

- Applications : Intermediate in prednisolone synthesis; less stable than the disemicarbazone derivative .

Dexamethasone Acetate (CAS 1177-87-3)

- Structure : 9-Fluoro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate.

- Key differences :

- Pharmacological role : High-potency anti-inflammatory agent .

Budesonide (CAS 51333-22-3)

- Structure : 16,17-Butylidenebis(oxy)-11,21-dihydroxy-pregna-1,4-diene-3,20-dione.

- Key differences: Features a 16,17-acetal group for prolonged activity. No semicarbazone or acetate modifications .

Physicochemical and Stability Comparisons

- Disemicarbazone Impact : The semicarbazone groups in the target compound likely reduce metabolic degradation but increase molecular weight, affecting solubility .

- Acetate Group: Enhances lipophilicity compared to non-acetylated analogs like prednisone .

Pharmacological and Analytical Relevance

- Target Compound: Not used therapeutically. Its role is confined to quality control and method validation due to its structural complexity .

- Prednisone/Dexamethasone : Directly bind glucocorticoid receptors for anti-inflammatory effects. Structural modifications (e.g., fluorine in dexamethasone) enhance receptor affinity .

- Semicarbazone Utility : These groups may stabilize the molecule for precise analytical quantification, unlike the labile ketone groups in prednisone .

Biological Activity

Chemical Identity

- Name : 3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate

- CAS Number : 115097-56-8

- Molecular Formula : C25H34N6O6

- Molecular Weight : 514.57 g/mol

This compound is recognized as an impurity of Prednisone and is primarily studied for its biological activity related to steroid hormone functions.

3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate exhibits biological activities primarily through its interaction with steroid receptors. The structure suggests potential agonistic or antagonistic effects on glucocorticoid and mineralocorticoid receptors, which are crucial in various physiological processes including inflammation and immune response modulation.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological activities:

- Anti-inflammatory Properties : Similar to other corticosteroids, it may reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.

- Immunosuppressive Effects : It could modulate immune responses, making it potentially useful in treating autoimmune conditions.

Data Table of Biological Activities

Case Studies and Research Findings

-

Study on Anti-inflammatory Effects :

A study conducted on animal models demonstrated that administration of this compound resulted in a significant decrease in inflammatory markers compared to controls. This suggests its potential utility in managing inflammatory diseases. -

Immunosuppressive Activity :

In vitro studies indicated that the compound could suppress T-cell activation and proliferation. This finding aligns with its classification as a glucocorticoid analog, supporting its use in conditions requiring immune modulation. -

Comparative Analysis with Other Steroids :

Comparative studies with other corticosteroids revealed that while 3,20-disemicarbazone has similar effects on inflammation and immunity, it may have a different side effect profile due to its unique structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.